

# Spectroscopic Profile of 4-Heptanone: A Technical Guide

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## Compound of Interest

Compound Name: 4-Heptanone

Cat. No.: B092745

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Heptanone**, a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **4-Heptanone** are summarized in the tables below, providing a clear reference for its structural features.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.4	Triplet	4H	-CH <sub>2</sub> -C(=O)-
~1.6	Sextet	4H	-CH <sub>2</sub> -CH <sub>2</sub> -C(=O)-
~0.9	Triplet	6H	CH <sub>3</sub> -

### <sup>13</sup>C NMR (Carbon-13 NMR)

Chemical Shift (ppm)	Assignment
~211	C=O (Ketone)
~45	-CH <sub>2</sub> -C(=O)-
~17	-CH <sub>2</sub> -CH <sub>2</sub> -C(=O)-
~14	CH <sub>3</sub> -

Note: Specific chemical shifts can vary slightly depending on the solvent and concentration. Data is compiled from various spectroscopic databases.

### Infrared (IR) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2967 - 2872	Strong	C-H Stretch (Alkyl)
1717	Strong	C=O Stretch (Ketone)

### Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
114	Moderate	[M] <sup>+</sup> (Molecular Ion)
71	High	[CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> CO] <sup>+</sup> (Acylium ion via α-cleavage)
58	Moderate	McLafferty Rearrangement Product
43	High	[CH <sub>3</sub> CH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup> (Propyl cation via α-cleavage)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and experimental objectives.

## NMR Spectroscopy

- **Sample Preparation:** A solution of **4-Heptanone** is prepared by dissolving approximately 10-20 mg of the compound in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
- **$^1\text{H}$  NMR Acquisition:** The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range of organic molecules, and a relaxation delay appropriate for quantitative analysis if required.
- **$^{13}\text{C}$  NMR Acquisition:** The carbon-13 NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required compared to  $^1\text{H}$  NMR due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

## IR Spectroscopy

- **Sample Preparation:** For a neat liquid sample like **4-Heptanone**, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution can be prepared in a suitable solvent that has minimal IR absorbance in the regions of interest.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean salt plates or the solvent is recorded first. The sample is then placed in the instrument, and the sample spectrum is acquired.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000 to 400  $\text{cm}^{-1}$ .

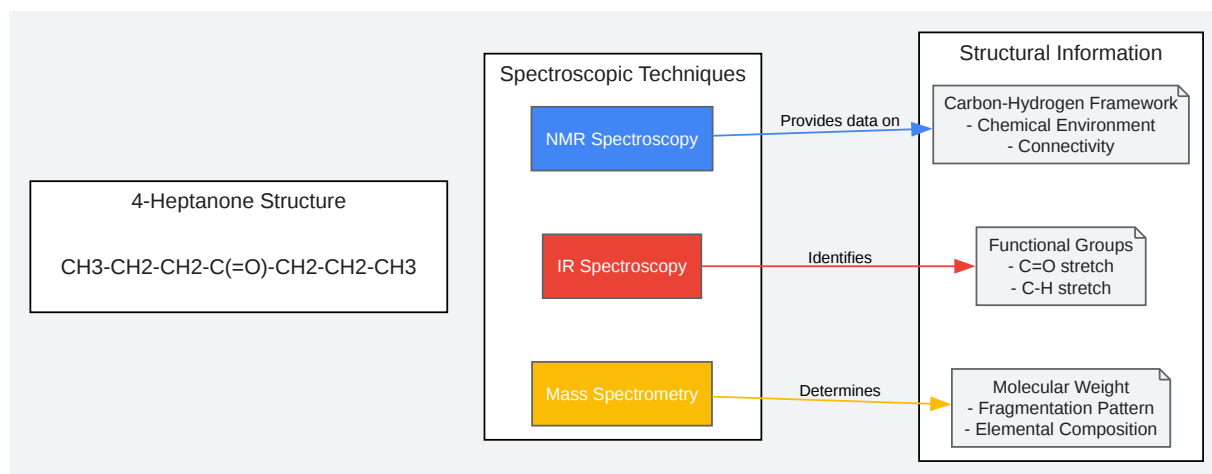
- **Data Processing:** The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry

- **Sample Introduction:** **4-Heptanone**, being a volatile liquid, is typically introduced into the mass spectrometer via a gas chromatography (GC-MS) system or by direct injection.
- **Ionization:** Electron Ionization (EI) is a common method used for the analysis of small, volatile molecules like **4-Heptanone**. In EI, the sample molecules are bombarded with a high-energy electron beam, leading to ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their  $m/z$  ratio.

## Visualizations

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **4-Heptanone**.



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Caption: Spectroscopic analysis workflow for **4-Heptanone**.

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